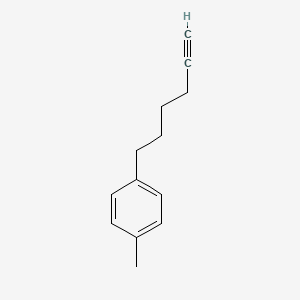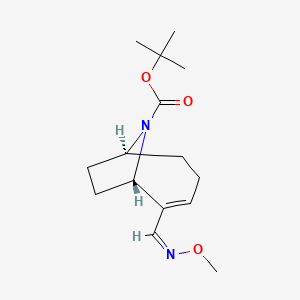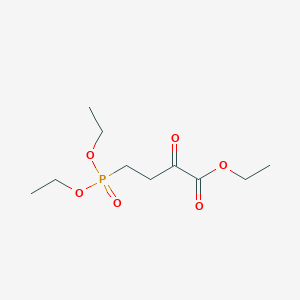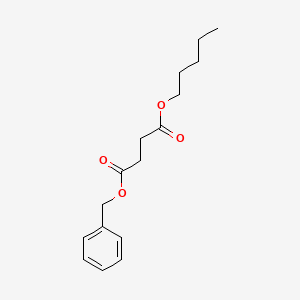
Butanedioic acid, pentyl phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, pentyl phenylmethyl ester, also known as pentyl benzyl succinate, is an organic compound with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.3435 g/mol . This compound belongs to the ester family, which is characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanedioic acid, pentyl phenylmethyl ester can be synthesized through the esterification reaction between butanedioic acid (succinic acid) and pentyl phenylmethanol (benzyl alcohol). The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the esterification process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved efficiency. The use of acid anhydrides or acyl chlorides instead of carboxylic acids can also enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, pentyl phenylmethyl ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as hydrochloric acid, and heating.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for esters.
Major Products Formed
Hydrolysis: Butanedioic acid and pentyl phenylmethanol.
Reduction: Butanediol and pentyl phenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butanedioic acid, pentyl phenylmethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butanedioic acid, pentyl phenylmethyl ester involves its interaction with various molecular targets and pathways. For example, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell lysis and death . The ester can also undergo hydrolysis to release butanedioic acid and pentyl phenylmethanol, which may have their own biological activities .
Comparación Con Compuestos Similares
Butanedioic acid, pentyl phenylmethyl ester can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in the production of perfumes and cosmetics.
The uniqueness of this compound lies in its specific combination of butanedioic acid and pentyl phenylmethanol, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
119450-13-4 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
4-O-benzyl 1-O-pentyl butanedioate |
InChI |
InChI=1S/C16H22O4/c1-2-3-7-12-19-15(17)10-11-16(18)20-13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13H2,1H3 |
Clave InChI |
GVUYTZKKCMNYGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
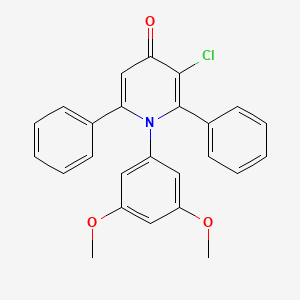
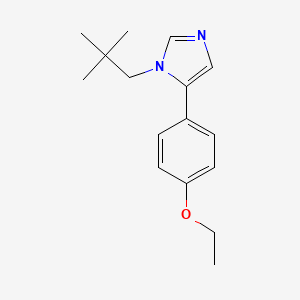
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
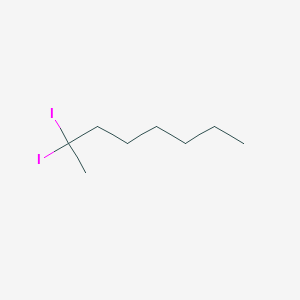

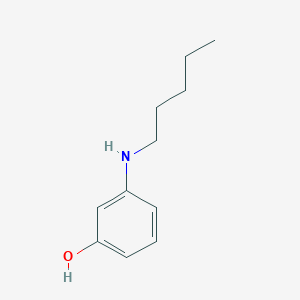
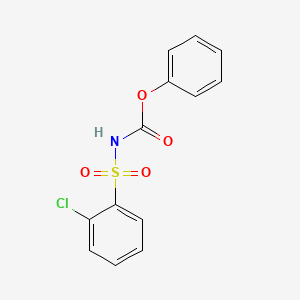
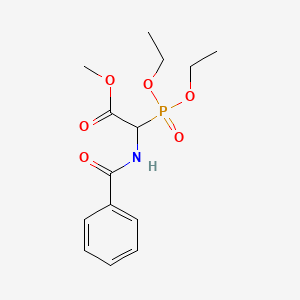
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
